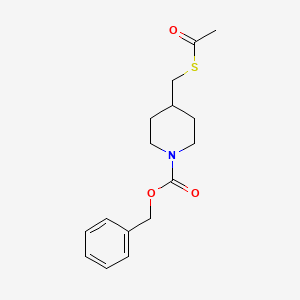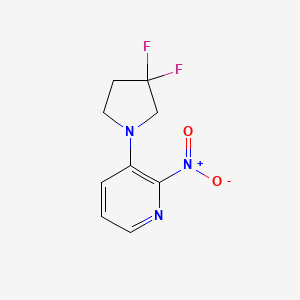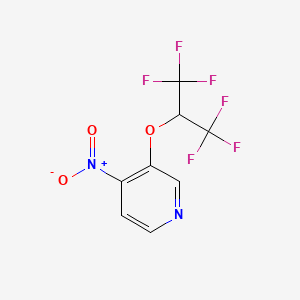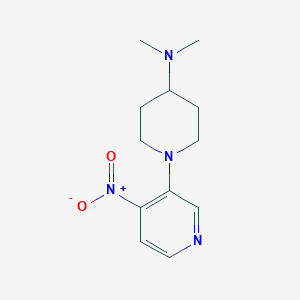![molecular formula C20H25FN4O2 B1407575 Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1638612-38-0](/img/structure/B1407575.png)
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate
Vue d'ensemble
Description
Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate (TBFPC) is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBFPC is a versatile and useful reagent in organic synthesis, due to its strong nucleophilic properties, low toxicity, and low cost. TBFPC is also known as a carbamate, which is an organic compound that contains a carbamate group, consisting of a carbon atom double-bonded to an oxygen atom, and a nitrogen atom single-bonded to the carbon atom. TBFPC is a popular reagent in organic synthesis due to its ability to form stable complexes with various substrates.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound was synthesized and characterized by various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Single crystal XRD data confirmed its structure. It crystallized in the monoclinic crystal system with specific space group parameters. The compound exhibited weak intermolecular interactions and aromatic π–π stacking interactions in its structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The compound was screened for in vitro antibacterial and anthelmintic activity. It demonstrated poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Application in Biologically Active Compounds
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to the title compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib. It was synthesized using a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Novel Chemistry and Pharmacological Core
- A sterically congested piperazine derivative related to the title compound was prepared using a modified Bruylants approach. It introduced novel chemistry with a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure, creating a pharmacologically useful core (Gumireddy et al., 2021).
Photoredox-Catalyzed Cascade Application
- The title compound was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This established a new cascade pathway for assembling 3-aminochromones under mild conditions, broadening the applications of the photocatalyzed protocol (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(2,3)27-19(26)22-16-9-11-25(12-10-16)18-8-7-17(23-24-18)14-5-4-6-15(21)13-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJOWGGQDHAAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1407492.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407493.png)
![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)
![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)
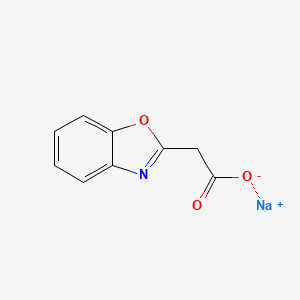
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)
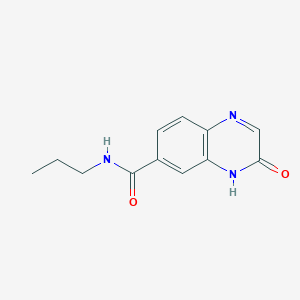
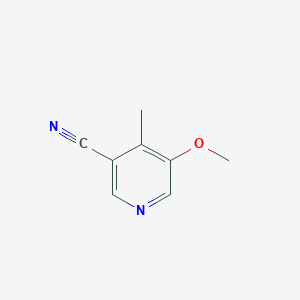
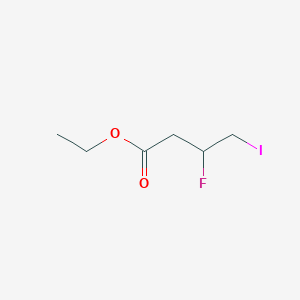
![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)
